Odor Threshold in Edible Oil: 1-Hexen-3-OL vs. Vinyl Propyl Ketone and 2-Propyl Furan
In a standardized edible oil matrix evaluated by a trained taste panel, the odor threshold of 1-Hexen-3-OL (vinyl propyl carbinol) was determined to be 0.5 ppm. This is 100-fold higher (less potent) than the structurally related ketone analog, vinyl propyl ketone (0.005 ppm), but over an order of magnitude lower (more potent) than the substituted furan, 2-propyl furan (6 ppm) [1]. This quantifies its intermediate potency among common lipid oxidation products.
| Evidence Dimension | Odor threshold concentration |
|---|---|
| Target Compound Data | 0.5 ppm |
| Comparator Or Baseline | Vinyl propyl ketone (0.005 ppm); 2-Propyl furan (6 ppm) |
| Quantified Difference | 100× higher than vinyl propyl ketone; 12× lower than 2-propyl furan |
| Conditions | In bland edible oil; 50% detection by 15–18 member trained taste panel |
Why This Matters
This data enables formulators to predict the sensory impact of 1-Hexen-3-OL relative to other volatile lipid oxidation products, facilitating precise replacement or blending decisions in complex flavor matrices.
- [1] Evans CD, Moser HA, List GR. Odor and flavor responses to additives in edible oils. J Am Oil Chem Soc. 1971;48(9):495–498. View Source
